molecular formula C10H13F3N4 B1598224 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine CAS No. 893752-50-6

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1598224
CAS No.: 893752-50-6
M. Wt: 246.23 g/mol
InChI Key: KKOCPUHZKUYMRV-UHFFFAOYSA-N
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Description

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound with the molecular formula C10H13F3N4. It is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to a pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions could lead to the formation of N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is unique due to the combination of the piperazine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOCPUHZKUYMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406509
Record name 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893752-50-6
Record name 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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